3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(Azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is the protein kinase B, also known as Akt . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound acts as an ATP-independent inhibitor of Akt . It binds to Akt in a distinct manner compared to ATP-competitive inhibitors . The binding of this compound results in the occlusion of the ATP binding cleft by a number of hydrophobic residues . This prevents ATP from binding, thereby inhibiting the activation of Akt .
Biochemical Pathways
The inhibition of Akt affects several downstream pathways. One of the key targets is PRAS40, a substrate of Akt . The inhibition of Akt leads to a decrease in the phosphorylation of PRAS40 . Another downstream effector that is affected is p70S6, a kinase involved in protein synthesis .
Pharmacokinetics
The compound has been shown to be orally bioavailable . In vivo pharmacodynamic and pharmacokinetic studies have demonstrated that the compound is effective at inhibiting the activation of Akt and its downstream effectors following oral dosing in mice .
Result of Action
The result of the action of the compound is a potent inhibition of intracellular Akt activation . This leads to a decrease in the phosphorylation of downstream targets such as PRAS40 and p70S6 . The inhibition of these proteins can lead to a decrease in cell proliferation and an increase in apoptosis, making this compound potentially useful in the treatment of cancers .
Properties
IUPAC Name |
3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-9-12-7-2-1-3-11-8(7)13(9)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJTZJCSFVLALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C3=C(C=CC=N3)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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